molecular formula C19H14N2O4 B5860313 2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide

2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide

Cat. No.: B5860313
M. Wt: 334.3 g/mol
InChI Key: BIAXXLJSMAIZHN-UHFFFAOYSA-N
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Description

2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal, industrial, and biological fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(4-nitrophenyl)aniline. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-18-4-2-1-3-17(18)19(23)20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)21(24)25/h1-12,22H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAXXLJSMAIZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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